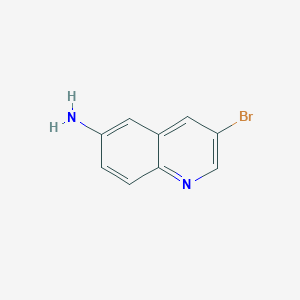

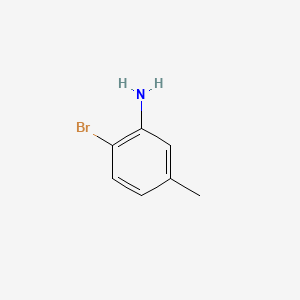

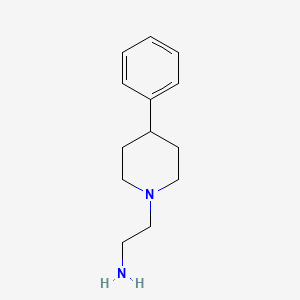

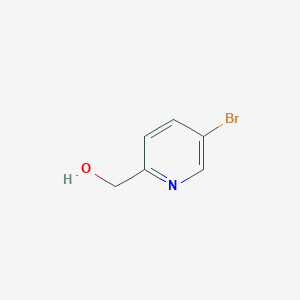

![molecular formula C12H20N4 B1276364 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 55817-76-0](/img/structure/B1276364.png)

2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile

説明

The compound of interest, 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile, is a derivative of the pyrrole family, which is known for its significance in pharmaceutical chemistry due to the pyrrole moiety's presence in many biologically active compounds. Although the specific compound is not directly synthesized or analyzed in the provided papers, they offer insights into the synthesis and properties of closely related pyrrole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives is often achieved through multicomponent reactions, as demonstrated in the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, which involves a multicomponent synthesis approach . Similarly, the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles has been optimized using phase transfer catalysis, indicating that the synthesis of the compound of interest might also benefit from such conditions . The reagent methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been used for the preparation of various heterocyclic compounds, suggesting that related reagents could be involved in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing a triclinic space group and specific conformational details . This information is valuable for predicting the molecular geometry and potential intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including those that lead to the formation of fused ring systems or the introduction of additional functional groups. The papers describe the formation of trisubstituted pyrroles and other heterocyclic compounds, which involve reactions with diketones and primary amines . These reactions are relevant to understanding the reactivity of the compound of interest and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be inferred from related compounds. For instance, the solventless synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives suggests that similar conditions could be applicable for the synthesis of the target compound, potentially offering an environmentally friendly pathway . The use of phase transfer catalysis indicates that the solubility and reactivity of pyrrole derivatives can be enhanced under certain conditions . The crystallographic data provide insights into the solid-state properties, such as molecular packing and hydrogen bonding patterns, which are important for understanding the compound's stability and interactions .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Researchers have utilized 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile in the synthesis of various heterocyclic compounds. For instance, Khashi, Davoodnia, and Rao Lingam (2015) described its use in the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting its role in creating complex organic structures (Khashi et al., 2015).

Ultrasonic Synthesis and Antibacterial Evaluation

Vazirimehr, Davoodnia, Nakhaei-Moghaddam, and Tavakoli-Hoseini (2017) explored the ultrasonic synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties using this compound. Their research also extended to evaluating the antibacterial activity of these compounds (Vazirimehr et al., 2017).

Phase Transfer Catalysis

Dave and Parikh (2001) studied the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles using phase transfer catalysis, demonstrating the versatility of this compound in different chemical synthesis methods (Dave & Parikh, 2001).

Spectral Analysis and Quantum Chemical Studies

Fatma, Bishnoi, and Verma (2015) conducted spectral analysis (FT-IR, 1H NMR, 13C NMR, UV–visible) and quantum chemical studies on a novel synthesized derivative of this compound. Their research provides insight into the molecular geometry and electronic properties of such compounds (Fatma et al., 2015).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

El-Kashef, Rathelot, Vanelle, and Rault (2007) used a derivative of this compound in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, further expanding its application in the creation of complex organic molecules (El-Kashef et al., 2007).

Novel Multicomponent Synthesis

Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, and Mirkhani (2018) reported an efficient synthesis of pyridine-pyrimidines and their derivatives catalyzed by ionic liquid, showcasing the utility of this compound in multicomponent chemical reactions (Rahmani et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-9-10(2)16(7-5-6-15(3)4)12(14)11(9)8-13/h5-7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLINRXHDECVPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CCCN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407001 | |

| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

CAS RN |

55817-76-0 | |

| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

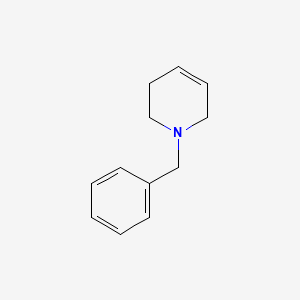

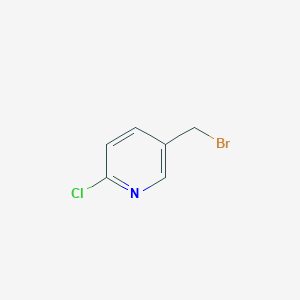

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)